molecular formula C22H17FN4O4 B2647529 ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-47-4

ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2647529
CAS No.: 534565-47-4
M. Wt: 420.4
InChI Key: NBALTEXSKKONTE-PLRJNAJWSA-N
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Description

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources, including experimental data and case studies.

Chemical Structure and Properties

The compound features a triazatricyclo structure with a fluorobenzoyl group, contributing to its potential interactions with biological targets. The molecular formula is C25H23FN4O4C_{25}H_{23}FN_4O_4, indicating a relatively large and complex molecule.

PropertyValue
Molecular Weight440.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogPNot specified

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds within the triazatricyclo family. For instance, derivatives of triazoles and related structures have shown promising activity against various cancer cell lines.

  • Case Study : A derivative exhibiting structural similarities to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo demonstrated significant cytotoxic effects on glioma cell lines, suggesting that modifications in the aromatic substituents can enhance biological activity .

The proposed mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis through:

  • Cell Cycle Arrest : Interference with the M-phase of the cell cycle.
  • Signal Transduction Pathways : Modulation of pathways such as PI3K/Akt and MAPK/ERK, leading to apoptotic signaling cascades .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds structurally related to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo exhibit antimicrobial effects against various pathogens.

  • Research Findings : A study highlighted that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Data Analysis from Bioactivity Databases

To further understand the biological activity of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo, data from various bioactivity databases were analyzed.

Table 2: Bioactivity Data Summary

DatabaseActive CompoundsWeakly ActiveInactiveTotal Compounds
ChEMBL23.3%19.8%43.5%1,131,947
PubChem47.1%37.2%15.6%444,152
BindingDB52.7%23.3%22.2%26,856
IUPHAR/BPS79.8%11.5%5%7,371

These statistics indicate a favorable profile for compounds similar to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo in terms of bioactivity.

Properties

IUPAC Name

ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-9-4-5-10-27(17)21(15)29)26(2)19(16)25-20(28)13-7-6-8-14(23)11-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALTEXSKKONTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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